

# An In-depth Technical Guide to the Active Compounds and Mechanisms of MS7972

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data regarding "MS7972," a designation that refers to two distinct therapeutic entities in the scientific literature. The first is a synthetically derived small molecule inhibitor of the p53-CREB binding protein (CBP) interaction. The second is a fermented soybean milk product, also known as MS-20 or Symbiota®, which functions as a postbiotic to modulate the gut microbiome and enhance anti-tumor immunity. This document will address both entities separately to provide clarity and detailed technical information for research and development professionals.

#### Part 1: MS7972 - The Small Molecule Inhibitor

**MS7972** is a small molecule identified as 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. It has been investigated for its role in modulating the p53 signaling pathway, a critical pathway in cancer biology.

#### **Data Presentation**

Table 1: Chemical and Physical Properties of MS7972



Property	Value	Source
IUPAC Name	9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one	[1]
Molecular Formula	C14H13NO2	[2]
Molecular Weight	227.26 g/mol	[2]
CAS Number	352553-42-5	[2]
Solubility	Soluble in DMSO	[2]

Table 2: Quantitative Inhibitory Activity of MS7972

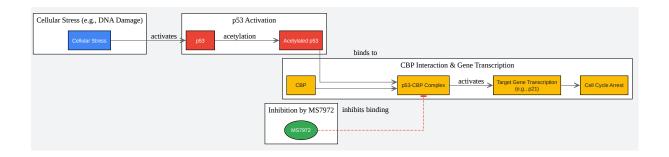
Parameter	Value	Method	Reference
Kd	19.8 μΜ	Fluorescence Polarization	[2]
IC50	~50 μM	Not explicitly stated	[2]

#### **Mechanism of Action**

MS7972 functions as a competitive inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP).[2][3] Specifically, it targets the bromodomain of CBP, preventing the binding of acetylated lysine residues on p53.[2] This interaction is crucial for the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis.[2] By disrupting this interaction, MS7972 can modulate the downstream signaling of the p53 pathway.

## **Mandatory Visualization**





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Caption: p53-CBP signaling pathway and the inhibitory point of MS7972.

## **Experimental Protocols**

Fluorescence Polarization Assay for MS7972 Inhibition

This protocol outlines the key steps to determine the inhibitory activity of **MS7972** on the p53-CBP interaction.[2]

- Reagents and Materials:
  - Purified recombinant CBP bromodomain protein.
  - A fluorescently labeled peptide corresponding to the acetylated C-terminal tail of p53.
  - MS7972 compound dissolved in DMSO.
  - Assay buffer (e.g., phosphate-buffered saline).
  - Microplate reader with fluorescence polarization capabilities.



#### • Procedure:

- A fixed concentration of the fluorescently labeled p53 peptide and the CBP bromodomain protein are incubated together in the assay buffer to form a complex. This results in a high fluorescence polarization value.
- MS7972 is serially diluted and added to the protein-peptide mixture.
- The reaction is incubated to allow the inhibitor to compete with the labeled peptide for binding to the CBP bromodomain.
- The fluorescence polarization of each sample is measured using a microplate reader.
- Data Analysis:
  - As MS7972 displaces the fluorescently labeled peptide from the CBP bromodomain, the polarization value decreases.
  - The data is plotted as fluorescence polarization versus the concentration of MS7972.
  - The IC<sub>50</sub> value, the concentration of inhibitor required to reduce the polarization by 50%, is calculated from the resulting dose-response curve. The dissociation constant (Kd) can also be determined from this data.[2]

## Part 2: MS-20 (MS7972) - The Fermented Soy Milk Product

MS-20, also referred to as Symbiota®, is a postbiotic dietary supplement composed of a fermented soybean extract.[4][5] It is produced through a proprietary anaerobic co-fermentation process involving multiple strains of probiotics and yeast.[1][4] The active components are believed to be the rich profile of microbial metabolites, including isoflavones in their more bioavailable aglycone form.[5][6]

#### **Data Presentation**

Table 3: Clinical Trial Data of MS-20 in Combination with Pembrolizumab (Keytruda) in Advanced NSCLC Patients



Metric	MS-20 + Keytruda	Placebo + Keytruda
Objective Response Rate (ORR)	75%	25%
Complete Response (CR)	12.5%	0%
Median Progression-Free Survival (PFS)	> 12 months	4.5 months
Number of Patients (mITT)	8	4
Data sourced from a press release by Microbio Co., Ltd. regarding the clinical trial NCT04909034.[7]		

Table 4: Composition of MS-20 (Symbiota®)

Component	Description
Starting Material	Soybean-based medium
Fermentation Microorganisms	Lacticaseibacillus paracasei, Lactobacillus delbrueckii subsp. bulgaricus, Bifidobacterium longum, Saccharomyces cerevisiae
Key Bioactive Compounds	Isoflavones (Daidzein, Genistein, Glycitein - primarily as aglycones), Bioactive peptides, Saponins, Phytosterols, Gamma-aminobutyric acid (GABA)
The final product is heat-inactivated and filtered, containing microbial metabolites but not live microorganisms.[6][8]	

#### **Mechanism of Action**

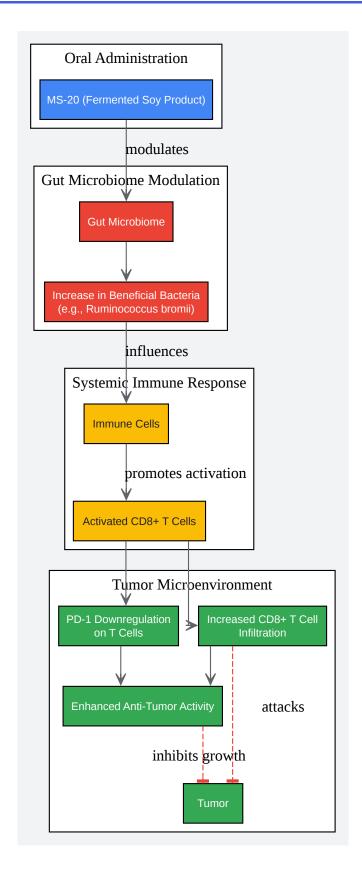
The primary mechanism of action of MS-20 is the modulation of the gut microbiome, which in turn enhances the systemic anti-tumor immune response.[4][9] Preclinical studies have shown



that MS-20 can remodel the tumor microenvironment by increasing the infiltration of effector CD8+ T cells and downregulating PD-1 expression on these cells.[4][9] This effect is mediated by alterations in the gut microbiota composition, with an observed increase in beneficial bacteria such as Ruminococcus bromii.[4][9]

### **Mandatory Visualization**

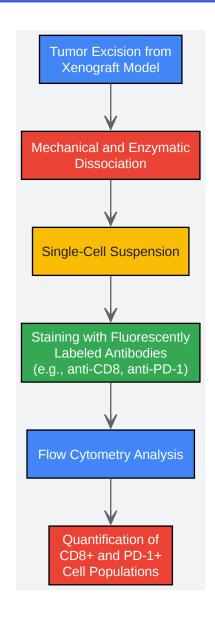




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Caption: Proposed mechanism of action for MS-20 in enhancing anti-tumor immunity.





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Caption: Experimental workflow for the analysis of tumor-infiltrating lymphocytes.

### **Experimental Protocols**

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol describes the general steps for isolating and analyzing TILs from tumor tissue, as would be performed in preclinical xenograft models.[4][9]

Tumor Dissociation:



- Excise tumors from the mouse models and place them in a sterile, ice-cold buffer (e.g., RPMI-1640).
- Mince the tumors into small pieces using a scalpel.
- Transfer the minced tissue to a dissociation buffer containing a cocktail of enzymes such as collagenase and DNase.
- Incubate at 37°C with gentle agitation for a specified time to create a single-cell suspension.
- $\circ\,$  Filter the cell suspension through a cell strainer (e.g., 70  $\mu m)$  to remove any remaining clumps of tissue.
- Wash the cells with buffer and centrifuge to obtain a cell pellet.
- Staining for Flow Cytometry:
  - Resuspend the cell pellet in a staining buffer (e.g., PBS with 2% FBS).
  - Add a viability dye to distinguish live and dead cells.
  - Incubate the cells with antibodies against cell surface markers. For analyzing cytotoxic T cells, this would include antibodies for CD45 (to identify immune cells), CD3 (to identify T cells), CD8 (to identify cytotoxic T cells), and PD-1. The antibodies should be conjugated to different fluorochromes.
  - Incubate on ice in the dark for the recommended time.
  - Wash the cells to remove unbound antibodies.
- Flow Cytometry Analysis:
  - Acquire the stained cells on a flow cytometer.
  - Analyze the data using appropriate software. Gate on the live, single-cell population, then
    on CD45+ immune cells, followed by CD3+ T cells.



- Within the T cell population, further gate on CD8+ cells and analyze the expression of PD-1 on this population.
- Quantify the percentage of CD8+ T cells and the percentage of CD8+ T cells that are PD-1+.

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